molecular formula C11H13F2NO B1439172 3-(2,5-Difluorophenoxy)piperidine CAS No. 946726-18-7

3-(2,5-Difluorophenoxy)piperidine

Cat. No. B1439172
M. Wt: 213.22 g/mol
InChI Key: AQHMDFZAJALSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenoxy)piperidine, also known as DF-PIP, is an organic compound belonging to the class of piperidines. It is a white, crystalline solid with a molecular weight of 260.22 g/mol and a melting point of 106-109 °C. DF-PIP is a versatile reagent used in a variety of chemical syntheses, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent dyes and bioconjugates.

Scientific Research Applications

Efficient Synthesis of Fluorinated Piperidines

Fluorinated piperidines, such as 3-alkoxy-4,4-difluoropiperidines, are synthesized for their significant utility in agrochemical and pharmaceutical chemistry. These compounds serve as versatile intermediates for further chemical transformations, demonstrating the importance of fluorinated heterocycles in drug discovery and development (Surmont et al., 2009).

Novel Fluorinated N-Heterocycles Synthesis

A Pd-catalyzed [4 + 2] annulation method has been reported for the synthesis of fluorinated N-heterocycles, including piperidines. This approach yields analogs that are functionalized and ready for chemoselective derivatization, highlighting the role of fluorinated piperidines in medicinal chemistry and drug design (García-Vázquez et al., 2021).

Antimicrobial Activity

Synthesis and evaluation of various piperidine derivatives, including those with fluorophenyl groups, have been conducted to assess their antimicrobial properties. Certain compounds have shown promising activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Structure and Theoretical Studies

Studies involving theoretical calculations and molecular dynamic simulations of piperidine derivatives explore their electronic properties and potential applications. These studies provide insights into the structural and electronic features that make fluorinated piperidines valuable in various scientific applications, such as corrosion inhibitors and materials science (Kaya et al., 2016).

Synthesis of Complex Heterocycles

The development of methodologies for synthesizing complex heterocycles incorporating fluorinated piperidine units demonstrates the adaptability of these compounds in constructing pharmacologically relevant structures. Such synthetic strategies are crucial for advancing medicinal chemistry and the discovery of new therapeutic agents (Xia et al., 2015).

properties

IUPAC Name

3-(2,5-difluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHMDFZAJALSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663046
Record name 3-(2,5-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenoxy)piperidine

CAS RN

946726-18-7
Record name 3-(2,5-Difluorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Difluorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(2,5-Difluorophenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
3-(2,5-Difluorophenoxy)piperidine
Reactant of Route 4
Reactant of Route 4
3-(2,5-Difluorophenoxy)piperidine
Reactant of Route 5
3-(2,5-Difluorophenoxy)piperidine
Reactant of Route 6
Reactant of Route 6
3-(2,5-Difluorophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.